4-O-beta-D-Glucosyl-4-hydroxycinnamate

Description

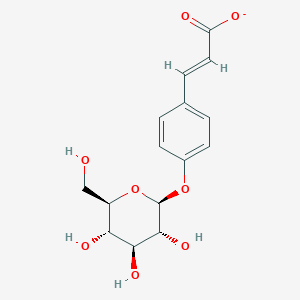

Structure

3D Structure

Properties

Molecular Formula |

C15H17O8- |

|---|---|

Molecular Weight |

325.29 g/mol |

IUPAC Name |

(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/p-1/b6-3+/t10-,12-,13+,14-,15-/m1/s1 |

InChI Key |

LJFYQZQUAULRDF-FDGSXQGBSA-M |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Mechanisms

Precursor Substrates and Metabolic Origins

The biosynthesis of 4-O-beta-D-Glucosyl-4-hydroxycinnamate requires two primary precursor substrates: trans-4-hydroxycinnamate (more commonly known as p-coumaric acid) and Uridine (B1682114) Diphosphate Glucose (UDP-glucose). nih.govwikipedia.org The metabolic origins of these two molecules are distinct.

p-Coumaric Acid: This hydroxycinnamic acid is a core product of the general phenylpropanoid pathway, a major route in plant secondary metabolism. mdpi.comnih.gov The pathway begins with the aromatic amino acid L-phenylalanine. nih.govebi.ac.uk In the first committed step, the enzyme phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid. wikipedia.orgebi.ac.uk Subsequently, the enzyme cinnamate-4-hydroxylase (C4H), a P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position to yield p-coumaric acid. nih.govmdpi.com In some organisms, p-coumaric acid can also be synthesized directly from L-tyrosine through the action of tyrosine ammonia lyase (TAL). mdpi.com

UDP-Glucose: The sugar donor, UDP-glucose, is a high-energy, activated form of glucose ubiquitous in metabolism. wikipedia.orgnih.gov It serves as a fundamental building block for glycosylation reactions. nih.gov Its formation is typically catalyzed by the enzyme UDP-glucose pyrophosphorylase, which combines glucose-1-phosphate and uridine triphosphate (UTP).

Hydroxycinnamate 4-beta-Glucosyltransferase (EC 2.4.1.126)

The final and defining step in the synthesis of this compound is catalyzed by a specific glycosyltransferase. nih.govwikipedia.org

Systematic Name: UDP-glucose:trans-4-hydroxycinnamate 4-O-beta-D-glucosyltransferase. nih.govuniprot.org

Accepted Name: Hydroxycinnamate 4-beta-glucosyltransferase. uniprot.org

Enzyme Class: It belongs to the family of glycosyltransferases (EC 2.4), specifically the hexosyltransferases (EC 2.4.1). nih.govphysiology.org

Reaction: This enzyme facilitates the transfer of a glucose moiety from UDP-glucose to the 4-hydroxyl group of p-coumaric acid. nih.govwikipedia.orguniprot.org The chemical reaction is as follows: UDP-glucose + trans-4-hydroxycinnamate ⇌ UDP + this compound nih.govwikipedia.org

This enzyme demonstrates activity towards other hydroxycinnamates as well, including caffeate, ferulate, and sinapate, forming their corresponding 4-O-glucosides. uniprot.orgnih.gov

Data adapted from research on Fragaria × ananassa glucosyltransferase 2 (FaGT2), which exhibits EC 2.4.1.126 activity. researchgate.net

Catalytic Mechanism and Reaction Thermodynamics

Plant UDP-glycosyltransferases (UGTs) of the GT1 family, which includes EC 2.4.1.126, are inverting glycosyltransferases. nih.govnih.gov They employ a direct displacement, SN2-like mechanism that inverts the stereochemistry at the anomeric carbon of the glucose molecule. mdpi.comnih.gov

The catalytic process involves two main steps:

A catalytic base residue within the enzyme's active site, typically a histidine or aspartate, abstracts a proton from the 4-hydroxyl group of the p-coumaric acid acceptor. nih.govebi.ac.uk This deprotonation generates a potent nucleophilic phenoxide ion. nih.gov

The activated phenoxide ion then performs a nucleophilic attack on the anomeric carbon (C1) of the UDP-glucose donor. This attack displaces the UDP leaving group and forms the new O-glycosidic bond, resulting in the product this compound with an inverted (beta) configuration. mdpi.comnih.gov

Enzyme Structure-Function Relationships

The three-dimensional structures of plant UGTs are critical to their function and substrate specificity. These enzymes typically share a conserved three-dimensional architecture known as a GT-B fold. mdpi.comnih.gov This fold is characterized by two distinct Rossmann-like domains at the N-terminus and C-terminus, which form a cleft where catalysis occurs. nih.gov

C-Terminal Domain: This domain is primarily responsible for binding the UDP-sugar donor. It contains a highly conserved sequence of approximately 44 amino acids known as the Plant Secondary Product Glycosyltransferase (PSPG) motif. mdpi.comhelsinki.fi This motif is essential for recognizing and binding the UDP moiety of UDP-glucose. mdpi.com

N-Terminal Domain: The N-terminal domain is more variable and plays a key role in binding the acceptor substrate (p-coumaric acid), thereby determining the enzyme's specificity. mdpi.comnih.gov

Substrate Specificity: The specificity for certain hydroxycinnamates is determined by the precise amino acid residues lining the acceptor-binding pocket. For example, studies on a related enzyme from strawberry (FaGT2) revealed that it cannot glucosylate substrates with substituents in the ortho position (e.g., salicylic (B10762653) acid or o-coumaric acid), indicating strict steric constraints within the active site. researchgate.net The active site of a UGT from Arabidopsis thaliana (UGT72E3), which also exhibits this enzymatic activity, has identified a histidine residue as a proton acceptor and a specific site for binding the UDP-glucose donor. nih.gov

Genetic Regulation of Biosynthetic Enzymes

The expression of genes encoding hydroxycinnamate 4-beta-glucosyltransferases is tightly regulated by a variety of internal and external cues, ensuring that the production of glucosylated hydroxycinnamates matches the plant's physiological needs.

Developmental Regulation: The transcription of UGTs is often linked to developmental stages. In strawberry, the gene encoding the hydroxycinnamate glucosyltransferase FaGT2 shows a significant increase in expression during fruit ripening, which correlates with the accumulation of cinnamoyl- and p-coumaroyl-glucose esters. researchgate.net Similarly, in grapes, the expression of various UGT genes changes significantly at different stages of fruit development. helsinki.fi

Hormonal Regulation: Plant hormones can modulate UGT gene expression. For instance, the expression of FaGT2 in strawberry is negatively regulated by the plant hormone auxin. researchgate.net

Stress Induction: Abiotic and biotic stresses are potent inducers of UGT gene expression. This is a key part of the plant defense response, as glucosylation can detoxify compounds or create stable storage forms of defense molecules. In Arabidopsis thaliana, UGTs involved in hydroxycinnamate metabolism are upregulated in response to UV-B radiation, producing compounds that act as UV protectants. researchgate.net In grapes, UGT gene expression is altered by stresses such as drought, low temperatures, and UVC radiation. helsinki.fi Analysis of the promoter regions of these genes reveals the presence of cis-acting elements that respond to these stress signals. helsinki.fi

Intermediary Metabolic Pathways and Flux

The synthesis of this compound is integrated within the broader phenylpropanoid pathway, which produces a vast array of phenolic compounds. The concept of metabolic flux—defined as the rate of conversion of metabolites through a pathway—is crucial for understanding how a plant allocates resources to the synthesis of one compound over another.

The phenylpropanoid pathway branches to produce precursors for lignin (B12514952), flavonoids, and various hydroxycinnamic acid conjugates. wikipedia.orgmdpi.com The distribution of metabolic flux into these different branches is controlled by the activity of key enzymes at the branch points. wikipedia.org For example, the enzyme chalcone (B49325) synthase (CHS) directs flux towards flavonoid biosynthesis, while other transferases direct flux towards lignin or other conjugates. wikipedia.orgnih.gov

Studies using stable isotope labeling in wound-healing potato tubers have quantified the metabolic flux through different branches of the phenylpropanoid pathway, providing a direct comparison of the biosynthetic activity for different end products that compete for the same precursors, such as p-coumaroyl-CoA. mdpi.comnih.gov

Data from metabolic flux analysis in potato tuber tissue, demonstrating the differential rates of biosynthesis for two compounds derived from the phenylpropanoid pathway. mdpi.comnih.gov

This analysis reveals that the flux is not static but is dynamically regulated by factors such as wounding and the application of elicitors, which can redirect precursors from one branch to another by altering the activity of key regulatory enzymes. mdpi.com

Biological Functions and Activities in Model Systems

Roles in Plant Physiology and Development

Hydroxycinnamic acids and their derivatives are integral components of the plant cell wall and are involved in various aspects of growth and development. While direct research on the specific roles of 4-O-beta-D-Glucosyl-4-hydroxycinnamate is not extensively detailed in the provided information, the functions of its parent molecule, p-coumaric acid, and related compounds suggest its involvement in key physiological processes.

Hydroxycinnamic acids contribute to the structural integrity of plant tissues by cross-linking cell wall polymers such as lignin (B12514952) and polysaccharides. This structural role is crucial for plant growth, determining cell shape, and providing mechanical support. Glycosylation, the attachment of a sugar moiety like glucose, can influence the solubility, stability, and localization of these compounds within the plant cell, potentially acting as a storage or transport form that can be hydrolyzed to release the active aglycone when needed.

Furthermore, compounds derived from the phenylpropanoid pathway, including hydroxycinnamic acids, are precursors to a wide array of secondary metabolites that play roles in developmental processes such as senescence and flowering. researchgate.net The glycosylated form, this compound, likely participates in these pathways, although its precise functions remain an area for further investigation.

Contributions to Plant Defense and Stress Responses

Plants, being sessile organisms, have evolved sophisticated defense mechanisms against a variety of environmental challenges. nih.gov Hydroxycinnamic acids and their derivatives are key players in these defense strategies.

Plants deploy a range of chemical defenses to combat pathogens like fungi, bacteria, and viruses. nih.gov Hydroxycinnamic acid amides (HCAAs) are a class of secondary metabolites that have been shown to play a significant role in plant-pathogen interactions. researchgate.net These compounds can accumulate in response to infection and are involved in strengthening cell walls to resist pathogen invasion. researchgate.net For instance, they can be cross-linked into the cell wall, forming a physical barrier against pathogens. youtube.com

The accumulation of phenolic compounds, including derivatives of hydroxycinnamic acid, is a well-documented plant defense response. researchgate.net For example, gentisic acid, a derivative of salicylic (B10762653) acid, acts as a pathogen-inducible signal to activate plant defenses. researchgate.net Glycosylation of these phenolic compounds is a common modification that occurs during plant-pathogen interactions. researchgate.net While the specific role of this compound in biotic stress is not fully elucidated, its structure suggests it is part of this broader chemical defense system, potentially acting as a stored precursor to more active defense compounds.

Plants are frequently exposed to abiotic stresses such as drought, salinity, and extreme temperatures, which can negatively impact their growth and productivity. nih.govnih.gov The production of secondary metabolites is a crucial component of a plant's ability to adapt to these adverse conditions. mdpi.com Alterations in the metabolism of certain amino acids and phenolic compounds enable them to function as signaling molecules or intermediaries in biosynthetic pathways that help the plant cope with environmental challenges. nih.gov

For instance, under salinity stress, some plants have been shown to increase their levels of glucosinolates, another class of secondary metabolites. nih.gov While not directly related to this compound, this illustrates the general principle of modifying secondary metabolism in response to abiotic stress. The application of certain chemical compounds, including some phenolics, has been explored as a way to enhance abiotic stress tolerance in crops. nih.gov It is plausible that this compound is involved in the complex network of metabolic adjustments that plants undergo to survive and adapt to abiotic stresses.

Investigations of Cellular and Molecular Mechanisms (in vitro and non-human cellular models)

While direct studies on this compound are limited, research on structurally related compounds provides insights into its potential cellular activities. Cinnamic acid and its derivatives have been investigated for their effects on glucose metabolism in cell models.

In L6 myotubes, a rat skeletal muscle cell line, cinnamic acid has been shown to significantly increase glucose uptake. sci-hub.se This effect is thought to be mediated through the activation of glucose transporter 4 (GLUT4). sci-hub.se Similarly, caffeic acid methyl and ethyl esters have demonstrated the ability to stimulate glucose uptake in L6 GLUT4myc myotubes, a process linked to the activation of the AMP-activated protein kinase (AMPK) pathway. researchgate.net AMPK is a key energy sensor in cells that, when activated, promotes ATP-producing pathways like glucose uptake. cellsignal.com The insulin signaling pathway, involving PI3K/Akt, is another major regulator of glucose uptake, leading to the translocation of GLUT4 to the cell surface. cellsignal.com

These findings suggest that compounds structurally related to this compound can modulate key signaling pathways involved in glucose homeostasis.

Interactive Data Table: Effects of Related Compounds on Glucose Uptake in L6 Cells

| Compound | Cell Line | Concentration | Effect on Glucose Uptake | Putative Mechanism |

| Cinnamic Acid | L6 myotubes | Not specified | Increased | Activation of GLUT4 |

| Caffeic Acid Methyl Ester | L6 GLUT4myc myotubes | 50 µM | Increased | AMPK activation |

| Caffeic Acid Ethyl Ester | L6 GLUT4myc myotubes | 50 µM | Increased | AMPK activation |

| Insulin (Positive Control) | L6 GLUT4myc myotubes | 100 nM | Increased | PI3K/Akt pathway |

| Neferine | L6 cells | 150 µM | Increased | Promotes GLUT4 expression and fusion |

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in various fields. Hydroxycinnamic acids and their derivatives have been studied for their potential to inhibit this enzyme.

Studies have shown that 4-hydroxycinnamic acid can inhibit the oxidation of L-tyrosine catalyzed by mushroom tyrosinase. researchgate.net Interestingly, its 3-O-glycoside derivatives did not show this inhibitory effect, suggesting that the presence and position of the glycosidic bond are crucial for activity. researchgate.net The mechanism of inhibition by many phenolic compounds is often attributed to their ability to chelate the copper ions in the active site of the tyrosinase enzyme. nih.gov

A variety of cinnamic acid esters have been synthesized and evaluated for their tyrosinase inhibitory activity. mdpi.com For example, a series of cinnamic acid–eugenol esters showed varying degrees of tyrosinase inhibition, with the introduction of phenolic hydroxyl groups on the cinnamic acid ring generally increasing activity. mdpi.com One such derivative, with a 3,4-diphenol hydroxy group, was found to be a more potent inhibitor than the standard inhibitor, kojic acid. mdpi.com This compound was determined to be a reversible mixed-type inhibitor. mdpi.com

These findings highlight that while the core structure of 4-hydroxycinnamic acid has inhibitory potential against tyrosinase, the addition of a glucosyl group at the 4-position, as in this compound, could significantly alter this activity.

Interactive Data Table: Tyrosinase Inhibitory Activity of Related Compounds

| Compound | Substrate | Type of Inhibition | IC50 Value | Source Organism of Tyrosinase |

| 4-Hydroxycinnamic acid | L-tyrosine | Inhibits oxidation | Not specified | Mushroom |

| Cinnamic acid–eugenol ester (c27) | L-DOPA | Reversible mixed-type | 3.07 ± 0.28 µM | Not specified |

| Kojic acid (Positive Control) | L-DOPA | Not specified | 14.15 ± 0.46 µM | Not specified |

| Glycine hydroxamate | L-tyrosine | Noncompetitive | Not specified | Mushroom |

Antioxidant System Modulation in Model Systems

While direct studies on this compound are limited, the antioxidant properties of its aglycone, p-coumaric acid, have been investigated. p-Coumaric acid demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress. nih.govnih.gov Its antioxidant property is primarily attributed to the phenyl hydroxyl group which can donate a hydrogen atom or electrons to neutralize free radicals. nih.gov In various in vitro and in vivo models, p-coumaric acid has been shown to protect cells from oxidative damage. nih.govnih.gov

In a study involving PC12 cells, pretreatment with p-coumaric acid significantly improved cell viability and reduced the generation of intracellular reactive oxygen species (ROS) induced by AAPH, a radical initiator. nih.gov Furthermore, in a high-fat diet mouse model, administration of p-coumaric acid was associated with an increase in the expression of several key antioxidant enzymes. nih.gov The expression of nuclear factor erythroid 2-related factor (Nrf2), a master regulator of the antioxidant response, was increased by 2.0-fold. nih.gov This upregulation of Nrf2 likely contributed to the observed increases in the expression of downstream antioxidant enzymes including Glutathione peroxidase (Gpx) by 3.8-fold, Superoxide dismutase (SOD-1) by 1.6-fold, Heme oxygenase (HO-1) by 1.72-fold, and NAD(P)H Quinone Dehydrogenase 1 (NQO-1) by 1.5-fold when compared to the high-fat diet group. nih.gov Additionally, p-coumaric acid treatment increased the levels of catalase (CAT) in the serum, and total antioxidant capacity (T-AOC) and glutathione peroxidase (GSH-Px) in the liver. nih.gov

These findings suggest that the 4-hydroxycinnamate moiety of this compound possesses significant antioxidant potential, which is exerted through both direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Table 1: Modulation of Antioxidant Enzymes by p-Coumaric Acid in a High-Fat Diet Mouse Model

| Enzyme/Factor | Fold Increase in Expression |

| Nuclear factor erythroid 2-related factor (Nrf2) | 2.0 |

| Glutathione peroxidase (Gpx) | 3.8 |

| Superoxide dismutase (SOD-1) | 1.6 |

| Heme oxygenase (HO-1) | 1.72 |

| NAD(P)H Quinone Dehydrogenase 1 (NQO-1) | 1.5 |

Anti-inflammatory Pathway Interactions in Model Systems

Furthermore, CG was found to inhibit the secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) induced by LPS. researchgate.net Mechanistically, the study revealed that CG significantly inhibited the LPS-induced degradation of IκB, a key step in the activation of the NF-κB signaling pathway. researchgate.net The anti-inflammatory action of CG was also linked to the phosphorylation of Akt, as the effects were significantly, though not completely, abolished by an inhibitor of the Akt/PI3K signaling pathway. researchgate.net

The aglycone, p-coumaric acid, has also been shown to possess anti-inflammatory properties. It has been demonstrated to decrease the expression of inflammatory mediators such as TNF-α and IL-6. nih.gov Studies indicate that p-coumaric acid can inhibit the activation of Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor that regulates the inflammatory response. nih.govnih.gov In a rat model of arthritis, p-coumaric acid administration led to a decrease in the serum levels of TNF-α and IL-6 and suppressed the infiltration of inflammatory cells. nih.gov In LPS-stimulated RAW264.7 cells, p-coumaric acid was found to inhibit the production of inflammatory cytokines by blocking both the NF-κB and MAPK signaling pathways. researchgate.net

These findings suggest that this compound likely exerts anti-inflammatory effects by modulating key inflammatory pathways such as NF-κB and Akt signaling, leading to a reduction in the production of pro-inflammatory mediators and cytokines.

Table 2: Effects of 1-p-coumaroyl β-D-glucoside (CG) on Inflammatory Markers in LPS-Stimulated RAW264.7 Cells

| Inflammatory Marker | Effect of CG Treatment |

| Nitric Oxide (NO) Production | Significantly Suppressed |

| Prostaglandin E2 (PGE2) Production | Significantly Suppressed |

| iNOS Protein Expression | Inhibited |

| COX-2 Protein Expression | Inhibited |

| IL-1β Secretion | Inhibited |

| TNF-α Secretion | Inhibited |

| IκB Degradation | Significantly Suppressed |

| Akt Phosphorylation | Significantly Increased |

Biotransformation by Microbial Systems (non-human)

Enzymatic Deglycosylation by Beta-Glucosidases

Beta-glucosidases are enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-glucosyl residues from glycosides, releasing β-D-glucose. wikipedia.org These enzymes are ubiquitous in nature and play a crucial role in the breakdown of various complex carbohydrates. nih.gov The general mechanism of action involves the cleavage of the β-glycosidic bond between the glucose molecule and the aglycone moiety. proteopedia.org

While specific studies on the enzymatic deglycosylation of this compound are not detailed in the available literature, the structure of the compound, featuring a β-D-glucosyl residue linked to a 4-hydroxycinnamate aglycone, makes it a putative substrate for beta-glucosidases. The enzymatic hydrolysis would cleave the bond, releasing glucose and free 4-hydroxycinnamic acid (p-coumaric acid).

Beta-glucosidases from various microbial sources, such as bacteria and fungi, are known to hydrolyze a wide range of plant-derived glycosides. nih.gov For instance, beta-glucosidases from certain bacteria have been shown to hydrolyze glucosyl esters, although the efficiency can vary depending on the enzyme source. nih.gov The hydrolysis of such compounds is a critical step in their metabolism by microorganisms.

Gut Microbiota-Mediated Metabolism in Non-Human Models

The gut microbiota possesses a vast enzymatic repertoire capable of metabolizing a wide array of dietary compounds that are not digestible by the host's enzymes. nih.gov The metabolism of phenolic glycosides, such as this compound, by the gut microbiota is a key process influencing their bioavailability and biological activity.

Upon reaching the colon, this compound is likely to undergo deglycosylation by bacterial beta-glucosidases, releasing p-coumaric acid. iastate.edu This initial step is crucial as the aglycone form is often more readily absorbed and biologically active.

Further metabolism of the released p-coumaric acid by the gut microbiota can occur. In a study on the metabolism of antioxidants from bamboo leaves in rats, orally administered p-coumaric acid was detected in the plasma, indicating its absorption. nih.gov A study on the impact of p-coumaric acid on the gut microbiota in a mouse model of Alzheimer's disease showed that it could modulate the composition of the gut microbiota, reducing the abundance of pro-inflammatory bacteria. nih.gov This suggests a bidirectional interaction where the compound affects the microbiota, and the microbiota, in turn, metabolizes the compound. The metabolism of flavonoids with a similar C-glycosidic linkage has been shown to involve hydrolysis by deglycosylation and the opening of the heterocyclic C ring by gut microbes. nih.gov While this compound is an O-glycoside, this demonstrates the capability of gut microbiota to break down complex plant-derived molecules.

The specific metabolic fate of this compound in the gut of non-human models requires further investigation, but it is highly probable that its biotransformation is initiated by microbial beta-glucosidases, followed by potential further modifications of the resulting p-coumaric acid by the diverse microbial communities in the gut.

Analytical Methodologies and Advanced Characterization

Advanced Extraction and Sample Preparation Techniques for Complex Biological Matrices

The analysis of 4-O-beta-D-Glucosyl-4-hydroxycinnamate from complex biological matrices such as plant tissues, blood, or urine presents significant challenges. These matrices contain a multitude of endogenous compounds that can interfere with detection and quantification. mdpi.com Therefore, effective sample preparation is a critical prerequisite for reliable analysis. scribd.comsemanticscholar.org

Commonly, the extraction process begins with the homogenization of the biological material in a solvent, frequently an aqueous methanol solution, to solubilize the target compound and other metabolites. nih.govmdpi.com Techniques such as sonication are often employed to enhance extraction efficiency. nih.govresearchgate.net

To remove interfering substances like lipids, proteins, and pigments, further purification steps are necessary. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. For instance, a C18 extraction column can be used to retain the compound of interest while allowing more polar or non-polar contaminants to be washed away. nih.gov The process typically involves loading the aqueous sample extract onto an activated column, washing with a solvent like pure water to remove impurities, and finally eluting the target analyte with a solvent such as methanol. nih.gov

Other methods include liquid-liquid extraction (LLE), which separates compounds based on their differential solubilities in two immiscible liquid phases. scribd.com For conjugated metabolites, an enzymatic hydrolysis step using enzymes like β-glucuronidase may be required to cleave the glucosyl group before extraction, although this is more common for analyzing the aglycone. mdpi.com The primary objectives of these preparation techniques are to concentrate the analyte, minimize matrix effects, and ensure the resulting sample is compatible with the subsequent analytical instrumentation. scribd.com

Hyphenated Chromatographic-Spectrometric Techniques for Detection and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectrometry, are indispensable for the analysis of this compound.

UPLC-Q-TOF-MS is a powerful platform for the comprehensive profiling and identification of compounds in complex mixtures. nih.gov It combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of Q-TOF mass spectrometry. mdpi.com This technique is particularly valuable in metabolomics for identifying known and unknown compounds. nih.gov

In the analysis of plant extracts, UPLC-Q-TOF-MS has been used to identify a wide array of phenolic compounds, including hydroxycinnamic acids and their derivatives. mdpi.com The system provides precise mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov For this compound, this technique would provide a deprotonated molecular ion [M-H]⁻ in negative ion mode, and its fragmentation pattern (MS/MS) would show characteristic losses, such as the glucose moiety, confirming the structure. Data processing platforms, like the UNIFI software, can automate the identification process by comparing the acquired data (retention time, mass, and fragments) against a chemical database. nih.govnih.gov

Table 1: Representative UPLC-Q-TOF-MS Parameters for Phenolic Compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 100 × 2.1 mm, 1.8 µm) | mdpi.com |

| Mobile Phase | A gradient of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B) | mdpi.com |

| Flow Rate | 0.3 - 0.4 mL/min | mdpi.commdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), typically in both positive and negative modes for comprehensive profiling | mdpi.com |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | mdpi.com |

HPLC-DAD is a robust and widely used technique for the quantification of known compounds that possess a chromophore, such as the phenylpropanoid structure in this compound. The diode array detector measures absorbance across a range of UV-Vis wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. pensoft.net

The method involves separating the compound on a reversed-phase column (e.g., C8 or C18) using a mobile phase gradient. e-nps.or.krscielo.org.mx Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. mdpi.com The method's performance is validated by assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). pensoft.netmdpi.com For hydroxycinnamic acids and their derivatives, detection is typically performed in the range of 280-330 nm. scielo.org.mx

Table 2: Typical HPLC-DAD Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (R²) | > 0.995 | e-nps.or.kr |

| Precision (RSD%) | < 5% | mdpi.com |

| Accuracy (% Recovery) | Typically within 80-120% | mdpi.com |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | e-nps.or.kr |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | e-nps.or.kr |

LC-ESI-MS is a highly sensitive and selective analytical method that couples liquid chromatography with mass spectrometry via an electrospray ionization interface. ekb.eg This technique is suitable for the analysis of polar and thermally labile molecules like glycosides, making it ideal for this compound. It is frequently used for both qualitative and quantitative analysis in complex biological samples. researchgate.net

In a typical LC-ESI-MS/MS setup, the parent ion corresponding to the compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole. mdpi.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is the gold standard for quantification in complex matrices. researchgate.net For this compound, the transition would involve the deprotonated molecule [M-H]⁻ fragmenting to the ion corresponding to the 4-hydroxycinnamate aglycone.

Applications in Metabolomics and Flux Analysis

Metabolomics aims to provide a comprehensive snapshot of all small-molecule metabolites within a biological system. The identification and quantification of this compound are integral to plant metabolomics, particularly in studies investigating the phenylpropanoid pathway.

In a comparative metabolomic analysis of Toona sinensis leaves processed by different methods, this compound was identified as one of the metabolites that showed significant changes in abundance. nih.gov Such untargeted metabolomics studies utilize high-resolution mass spectrometry techniques like UPLC-Q-TOF-MS to detect hundreds to thousands of metabolites simultaneously. nih.gov Changes in the levels of this compound in response to genetic modification, environmental stress, or different processing conditions can provide insights into its physiological function and the regulation of its biosynthetic pathway.

Flux analysis, which measures the rates of metabolic reactions, can be informed by metabolomics data. While direct flux analysis for this specific compound is not widely reported, tracking changes in its pool size, along with related precursors and downstream products, can help model the dynamics of the phenylpropanoid pathway.

Isotopic Labeling Strategies for Pathway Elucidation

Isotopic labeling is a powerful strategy used to trace the flow of atoms through metabolic pathways, thereby confirming biosynthetic routes. nih.gov In this approach, organisms are fed a precursor molecule enriched with a stable isotope, such as ¹³C or ¹⁵N. The labeled precursor is then incorporated into downstream metabolites, which can be detected by mass spectrometry due to the resulting mass shift. nih.gov

The biosynthesis of this compound originates from the amino acid phenylalanine. To elucidate this pathway, a strategy involving feeding a plant with ¹³C-labeled L-phenylalanine ([¹³C₆]-Phe or [¹³C₉]-Phe) can be employed. nih.govnih.gov As the labeled phenylalanine is metabolized through the phenylpropanoid pathway to form p-coumaric acid and subsequently its glucoside, the ¹³C label will be incorporated into the structure of this compound.

By analyzing the mass spectra of metabolites from labeled versus unlabeled tissues, researchers can identify all compounds derived from phenylalanine. nih.gov The detection of a mass shift corresponding to the number of incorporated labeled atoms in the this compound molecule provides definitive evidence of its origin from phenylalanine and confirms the activity of the pathway. nih.gov This technique is crucial for characterizing biosynthetic pathways and identifying the enzymes involved. nih.gov

Theoretical and Computational Approaches

Molecular Modeling and Docking Studies of Enzyme-Ligand Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding how a ligand, such as 4-O-beta-D-Glucosyl-4-hydroxycinnamate, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on its aglycone, p-coumaric acid, and its derivatives provides valuable insights into potential enzyme interactions. For instance, docking studies of p-coumaric acid have been performed with enzymes like estrogen receptor alpha, revealing potential binding affinities and interactions within the active site. In one study, p-coumaric acid showed a docking score of -6.103 kcal/mol with estrogen receptor alpha.

Furthermore, a structurally similar compound, 4-O-(2″-O-acetyl-6″-O- p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acid, has been investigated for its potential in the treatment of lung cancer, suggesting that such molecules can be designed to interact with specific biological targets. Docking studies of other hydroxycinnamic acid amides have shown interactions with the Top1 protein receptor, with binding energies ranging from -5.40 to -5.58 kcal/mol, highlighting the role of hydrogen bonds in these interactions.

The general procedure for a molecular docking study involves:

Preparation of the Receptor: The three-dimensional structure of the target enzyme is obtained from a protein database (e.g., Protein Data Bank). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to place the ligand in the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the enzyme's amino acid residues.

These studies can help to identify potential enzyme targets for this compound and provide a basis for designing more potent and specific inhibitors or modulators of enzyme activity.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| p-Coumaric Acid | Estrogen Receptor Alpha | -6.103 | Not specified |

| N-(morpholine-4-yl)-caffeamide | Topoisomerase I | -5.58 | Hydrogen bonds with Asn722 and Thr718 |

| N-(pyrrolidin-1-yl)-caffeamide | Topoisomerase I | -5.55 | Not specified |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and reactivity of molecules. These methods can elucidate reaction mechanisms, determine transition state geometries and energies, and predict spectroscopic properties.

For a compound like this compound, quantum chemical calculations can be applied to:

Determine the most stable conformation: By calculating the energies of different spatial arrangements of the atoms, the most stable 3D structure can be identified.

Elucidate reaction pathways: The mechanism of its biosynthesis, specifically the glycosylation of 4-hydroxycinnamic acid, can be investigated. This involves identifying the transition state of the reaction and calculating the activation energy, which provides insights into the reaction rate.

Predict spectroscopic properties: Properties such as NMR and IR spectra can be calculated and compared with experimental data to confirm the structure of the compound.

In Silico Prediction of Biological Activities (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, untested compounds.

A QSAR study on this compound and its derivatives would typically involve the following steps:

Data Set Collection: A set of structurally similar compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. biointerfaceresearch.com

Model Validation: The predictive power of the model is assessed using statistical validation techniques.

QSAR studies have been successfully applied to derivatives of p-coumaric acid to model their antimicrobial activity. japsonline.com These studies have shown that electronic and topological parameters can be correlated with the observed biological effects. japsonline.com For phenolic compounds in general, QSAR models have been developed to predict their antioxidant and antibacterial activities, often highlighting the importance of lipophilicity and electronic properties. plantaedb.comamazonaws.com

By applying QSAR, it would be possible to predict various biological activities for this compound, such as its antioxidant, anti-inflammatory, or enzyme inhibitory potential, and to design new derivatives with enhanced activities.

| QSAR Model Application | Key Findings |

| Antimicrobial activity of p-coumaric acid derivatives | Electronic energy and topological indices govern the antibacterial and antifungal activities. japsonline.com |

| Antiradical properties of flavonoids | A good correlation was found between structural features and antiradical activity, allowing for prediction. amazonaws.com |

| Antibacterial properties of polyphenols | Lipophilicity, electronic, and charge properties are key descriptors for predicting antibacterial activity. plantaedb.com |

Systems Biology Modeling of Metabolic Networks

Systems biology aims to understand the complex interactions within biological systems. Metabolic network modeling, a key component of systems biology, involves the reconstruction and simulation of metabolic pathways to study the flow of metabolites (fluxes) through the network.

This compound is a product of the phenylpropanoid pathway, a major route of secondary metabolism in plants. This pathway is responsible for the biosynthesis of a wide variety of compounds, including lignin (B12514952), flavonoids, and hydroxycinnamic acids.

A systems biology model of the phenylpropanoid pathway would include:

Metabolites: All the intermediate compounds in the pathway, including this compound.

Reactions: The enzymatic reactions that convert one metabolite to another.

Genes and Enzymes: The genes encoding the enzymes that catalyze these reactions.

By constructing and analyzing such a model, researchers can:

Predict metabolic fluxes: Understand how the production of this compound is regulated and how it is affected by changes in gene expression or environmental conditions.

Identify metabolic engineering targets: Pinpoint specific enzymes that could be manipulated to increase the production of this compound.

Understand its role in the broader metabolic network: Investigate how the synthesis of this compound is interconnected with other metabolic pathways in the organism.

Systems biology approaches have been instrumental in characterizing the phenylpropanoid metabolism in various plant species, providing a comprehensive understanding of the biosynthesis and regulation of its diverse products.

Research Gaps, Challenges, and Future Perspectives

Elucidation of Unidentified Biological Roles

The known biological activities of 4-O-beta-D-Glucosyl-4-hydroxycinnamate are largely inferred from its aglycone, p-coumaric acid. This precursor is a well-documented antioxidant and plays a central role in the biosynthesis of numerous secondary metabolites, including flavonoids and lignin (B12514952). researchgate.netnih.govbohrium.commdpi.com Conjugation with glucose is thought to enhance the compound's stability and solubility, yet the specific biological roles of the glycosylated form are not fully understood. researchgate.netnih.govbohrium.com

Future research must focus on delineating the unique functions of this compound beyond its role as an intermediate. A significant research gap exists in understanding its potential involvement in plant defense mechanisms. Hydroxycinnamic acids and their derivatives are known to accumulate in response to both biotic and abiotic stress, contributing to cell wall strengthening and acting as antimicrobial agents. nih.govnih.govresearchgate.net Investigating whether this compound has direct signaling roles in plant immunity or acts as a detoxifying agent for reactive oxygen species under stress conditions presents a promising avenue of research. mdpi.comnih.gov

Furthermore, its potential pharmacological activities in humans remain largely unexplored. While p-coumaric acid has demonstrated anti-inflammatory, anti-cancer, and antimicrobial properties, the pharmacokinetic properties and specific bioactivities of its glucoside are yet to be determined. nih.govbohrium.combanglajol.info Elucidating how glycosylation affects its absorption, metabolism, and efficacy is a critical step toward realizing its potential therapeutic applications.

Exploration of Novel Biosynthetic Pathways

The biosynthesis of this compound is understood to occur via the phenylpropanoid pathway, where p-coumaric acid is generated from phenylalanine or tyrosine. banglajol.infonih.gov The final step involves the glycosylation of p-coumaric acid, a reaction catalyzed by UDP-glycosyltransferases (UGTs). enzyme-database.orgnih.govmdpi.com Specifically, the enzyme hydroxycinnamate 4-β-glucosyltransferase (EC 2.4.1.126) facilitates the transfer of a glucose moiety from UDP-glucose to trans-4-hydroxycinnamate (p-coumaric acid). enzyme-database.org

Despite this established pathway, there are opportunities to explore novel biosynthetic routes. Research into the diversity of UGTs in different plant species could reveal enzymes with higher efficiency, different substrate specificities, or unique regulatory mechanisms. mdpi.comresearchgate.net For instance, some UGTs can act on a range of hydroxycinnamates, including caffeate, ferulate, and sinapate, suggesting a complex and interconnected metabolic network. enzyme-database.org Identifying and characterizing new UGTs could not only deepen our understanding of plant metabolism but also provide new tools for biotechnological applications.

Moreover, the existence of alternative or secondary biosynthetic pathways in different organisms or under specific environmental conditions cannot be ruled out. Investigating the metabolism of this compound in a wider range of plant species, as well as in microorganisms that may produce similar compounds, could uncover novel enzymes and pathways.

Development of Sustainable Production Methods

The current methods for obtaining this compound, which include extraction from plant sources and chemical synthesis, face challenges in terms of yield, purity, and environmental impact. nih.govfrontiersin.orgnih.gov Consequently, there is a growing interest in developing sustainable, bio-based production methods.

Enzyme Engineering: One promising approach is the engineering of the enzymes involved in its biosynthesis. By modifying the structure of UGTs, it may be possible to enhance their catalytic efficiency, thermal stability, and substrate specificity. This could lead to more efficient and cost-effective in vitro enzymatic synthesis of the compound.

Synthetic Biology: Synthetic biology offers a powerful platform for the de novo production of this compound in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.govdtu.dk This involves introducing the necessary biosynthetic genes into a microbial chassis and optimizing metabolic pathways to channel carbon flux towards the desired product. frontiersin.orgnih.govnih.gov Recent successes in the microbial production of p-coumaric acid from glucose provide a strong foundation for extending the pathway to produce its glycosylated form. nih.govresearchgate.net Key challenges in this area include optimizing the expression of plant-derived enzymes in microbial hosts and balancing the metabolic load to ensure high yields without compromising cell viability. nih.govnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the role and regulation of this compound requires the integration of data from multiple "omics" platforms. kumarsaurabhsingh.comwur.nl Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the compound's biosynthesis, turnover, and interaction with other cellular components. nih.govresearchgate.net

Multi-omics approaches can be particularly powerful in identifying the genes and enzymes involved in the biosynthesis of this compound and the regulatory networks that control their expression. mdpi.comnih.govoup.com For example, by correlating gene expression profiles (transcriptomics) with metabolite accumulation (metabolomics) under different conditions, researchers can identify candidate genes involved in the phenylpropanoid pathway. newswise.com This approach has been successfully used to study the response of the phenylpropanoid pathway to stresses like UV-B radiation and pathogen infection. mdpi.comoup.comresearchgate.net

Furthermore, integrating multi-omics data can help to build predictive models of metabolic flux, which can guide metabolic engineering efforts for enhanced production of the compound. researchgate.net By understanding the systems-level interactions that govern its metabolism, scientists can develop more targeted and effective strategies for both fundamental research and biotechnological applications.

Q & A

Q. How can researchers confirm the identity of 4-O-beta-D-Glucosyl-4-hydroxycinnamate in plant extracts?

Methodological Answer:

- Step 1: Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection to separate and identify the compound based on retention time and absorption spectra. Compare with authenticated standards.

- Step 2: Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals for the glucosyl moiety (e.g., anomeric proton at δ 4.8–5.2 ppm) and hydroxycinnamate aromatic protons (δ 6.2–7.8 ppm) .

- Step 3: Cross-reference with databases like KEGG (Compound ID: C04415) or MetaCyc (CPD-457) for metabolic pathway consistency .

Q. What are the common synthetic routes for this compound?

Methodological Answer:

- Enzymatic Synthesis: Utilize UDP-glucosyltransferases (UGTs) to catalyze the transfer of glucose from UDP-glucose to 4-hydroxycinnamic acid. Optimize reaction conditions (pH 7.0–8.5, 30–37°C) to enhance yield .

- Chemical Synthesis: Employ Koenigs-Knorr glycosylation with acetyl-protected glucose and 4-hydroxycinnamic acid, followed by deprotection. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for glycosidic linkage confirmation in this compound?

Methodological Answer:

- Issue: Ambiguity in distinguishing β-1,4 glycosidic linkages due to overlapping signals.

- Solution: Use heteronuclear single quantum coherence (HSQC) and rotating-frame Overhauser effect spectroscopy (ROESY) to resolve cross-peaks between the anomeric proton of glucose and the hydroxyl group of the cinnamate .

- Validation: Compare with structurally analogous compounds (e.g., (-)-pinoresinol 4-O-beta-D-glucopyranoside) to identify consistent coupling patterns .

Q. What experimental approaches are used to study the compound’s role in phenylpropanoid metabolic pathways?

Methodological Answer:

- Tracer Studies: Incubate plant tissues with ¹⁴C-labeled cinnamic acid and track incorporation into this compound via autoradiography or liquid scintillation counting .

- Knockout Models: Use CRISPR/Cas9 to silence UGT genes in model plants (e.g., Arabidopsis) and analyze metabolite profiles via LC-MS/MS to confirm pathway disruption .

Q. How to quantify this compound in complex biological matrices with high sensitivity?

Methodological Answer:

- Sample Preparation: Extract using methanol-water (70:30 v/v) with 0.1% formic acid to stabilize phenolic groups. Remove interfering compounds via solid-phase extraction (C18 cartridges) .

- Quantification: Apply ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Optimize transitions for m/z 325 → 163 (aglycone fragment) .

Q. What strategies mitigate degradation of this compound during extraction?

Methodological Answer:

- Stability Testing: Pre-evaluate pH and temperature effects on compound integrity. Avoid prolonged exposure to light or oxygen by using nitrogen-purged solvents.

- Additives: Include antioxidants (e.g., ascorbic acid at 1 mM) or EDTA (0.5 mM) to chelate metal ions that catalyze hydrolysis .

Data Contradiction Analysis

Q. How to address inconsistencies in reported enzymatic activity of UDP-glucosyltransferases toward 4-hydroxycinnamate?

Methodological Answer:

- Variable Factors: Screen for isoform-specific UGTs (e.g., UGT72E1 in Arabidopsis) and assess substrate specificity via kinetic assays (Km, Vmax).

- Structural Insights: Perform molecular docking simulations to identify amino acid residues critical for binding 4-hydroxycinnamate. Compare with homologs from divergent plant species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.